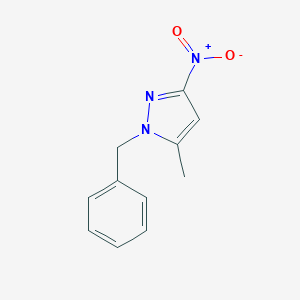

1-benzyl-5-methyl-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-benzyl-5-methyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-9-7-11(14(15)16)12-13(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGRJYDQTGZIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Benzyl-5-Methyl-3-Nitro-1H-Pyrazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-5-methyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the construction of the pyrazole core via a Knorr-type condensation, followed by a regioselective nitration. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that influence the reaction outcome. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing a robust framework for the preparation and characterization of this and structurally related pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The successful incorporation of the pyrazole motif into blockbuster drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) has further solidified its importance in modern drug design and development.

The target molecule of this guide, 1-benzyl-5-methyl-3-nitro-1H-pyrazole, incorporates key structural features that are often explored in the optimization of lead compounds. The N-benzyl group provides a lipophilic handle that can be modified to modulate pharmacokinetic properties. The methyl group at the 5-position and the nitro group at the 3-position offer opportunities for further functionalization and can significantly influence the molecule's interaction with its biological target. This guide aims to provide a clear and detailed pathway for the synthesis of this valuable building block.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 1-benzyl-5-methyl-3-nitro-1H-pyrazole suggests a two-step synthetic sequence. The primary disconnection is at the C-N bond of the nitro group, leading back to the 1-benzyl-5-methyl-1H-pyrazole precursor. This precursor can then be disconnected via the Knorr pyrazole synthesis, identifying a β-dicarbonyl compound and benzylhydrazine as the key starting materials.

Caption: Retrosynthetic analysis of 1-benzyl-5-methyl-3-nitro-1H-pyrazole.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials. The Knorr pyrazole synthesis is a robust and well-established method for the formation of the pyrazole ring. The subsequent nitration, while requiring careful control of reaction conditions to ensure the desired regioselectivity, is a standard electrophilic aromatic substitution.

Synthesis of 1-Benzyl-5-Methyl-1H-Pyrazole (Precursor)

The first stage of the synthesis involves the construction of the 1-benzyl-5-methyl-1H-pyrazole core. This is achieved through the condensation of benzylhydrazine with a suitable β-dicarbonyl compound, in this case, ethyl acetoacetate. This reaction proceeds via the well-established Knorr pyrazole synthesis.

Underlying Principle: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles and pyrazolones.[1] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] The mechanism commences with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2]

When an unsymmetrical β-dicarbonyl compound such as ethyl acetoacetate is used with a substituted hydrazine like benzylhydrazine, the formation of two regioisomers is possible: 1-benzyl-3-methyl-5-hydroxypyrazole (which can tautomerize to a pyrazolone) and 1-benzyl-5-methyl-3-hydroxypyrazole. In this synthesis, the desired product is 1-benzyl-5-methyl-1H-pyrazole, which is typically formed under conditions that favor dehydration to the aromatic pyrazole. The regioselectivity of the initial condensation is influenced by the relative reactivity of the two carbonyl groups in ethyl acetoacetate (the ketone is generally more electrophilic than the ester) and the steric hindrance of the nucleophilic hydrazine.

Experimental Protocol: Synthesis of 1-Benzyl-5-Methyl-1H-Pyrazole

This protocol is adapted from established procedures for the synthesis of similar N-benzyl pyrazoles.[3][4]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Volume/Mass |

| Benzylhydrazine | 122.17 | 0.1 | 1.0 | 12.2 g |

| Ethyl Acetoacetate | 130.14 | 0.1 | 1.0 | 13.0 g (12.9 mL) |

| Glacial Acetic Acid | 60.05 | - | Catalyst | ~1 mL |

| Ethanol | 46.07 | - | Solvent | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylhydrazine (12.2 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture to ensure complete dissolution.

-

Slowly add ethyl acetoacetate (13.0 g, 0.1 mol) to the solution at room temperature.

-

Add a catalytic amount of glacial acetic acid (approximately 1 mL) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to afford 1-benzyl-5-methyl-1H-pyrazole as a colorless to pale yellow oil.

Expected Yield: 75-85%

Characterization Data (Predicted for 1-benzyl-5-methyl-1H-pyrazole):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 6.05 (s, 1H, pyrazole-H4), 5.25 (s, 2H, CH₂-Ph), 2.20 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 138.0, 137.5, 129.0, 128.0, 127.0, 106.0, 53.0, 11.5.

-

MS (ESI): m/z = 187.1 [M+H]⁺.

Nitration of 1-Benzyl-5-Methyl-1H-Pyrazole

The second and final step in the synthesis is the regioselective nitration of the 1-benzyl-5-methyl-1H-pyrazole precursor to introduce a nitro group at the C3 position of the pyrazole ring.

Mechanistic Considerations and Regioselectivity

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The active electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

The regioselectivity of the nitration of a substituted pyrazole ring is governed by the electronic and steric effects of the substituents already present. In 1-benzyl-5-methyl-1H-pyrazole:

-

The N1-benzyl group is an electron-withdrawing group via an inductive effect, which deactivates the pyrazole ring towards electrophilic attack.

-

The C5-methyl group is an electron-donating group, which activates the ring.

-

The lone pair of electrons on the N2 atom participates in the aromaticity of the ring and directs electrophilic substitution.

Theoretical calculations and experimental observations on similar systems suggest that the C4 position is generally the most electron-rich and sterically accessible position for electrophilic attack on a 1-substituted pyrazole. However, the presence of the methyl group at C5 and the potential for steric hindrance from the N-benzyl group can influence the outcome. Nitration at the C3 position is also a known possibility, particularly under carefully controlled conditions. The synthesis of structurally similar compounds, such as 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, provides strong evidence that C3 nitration is a feasible transformation.

To achieve selective nitration at the C3 position, it is crucial to control the reaction parameters, including the temperature, the concentration of the nitrating agent, and the reaction time.

Caption: Synthetic workflow for 1-benzyl-5-methyl-3-nitro-1H-pyrazole.

Experimental Protocol: Nitration of 1-Benzyl-5-Methyl-1H-Pyrazole

Caution: This reaction involves the use of strong, corrosive acids and is exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Volume/Mass |

| 1-Benzyl-5-methyl-1H-pyrazole | 186.24 | 0.05 | 1.0 | 9.31 g |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | - | 25 mL |

| Concentrated Nitric Acid (70%) | 63.01 | 0.055 | 1.1 | ~3.5 mL |

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (25 mL).

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 1-benzyl-5-methyl-1H-pyrazole (9.31 g, 0.05 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

-

In the dropping funnel, prepare the nitrating mixture by carefully adding concentrated nitric acid (~3.5 mL, 0.055 mol) to a small amount of concentrated sulfuric acid (~5 mL).

-

Add the nitrating mixture dropwise to the pyrazole solution over a period of 30-60 minutes, maintaining the internal temperature between 0 °C and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield 1-benzyl-5-methyl-3-nitro-1H-pyrazole as a solid.

Expected Yield: 60-75%

Characterization Data (Predicted for 1-benzyl-5-methyl-3-nitro-1H-pyrazole):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 5H, Ar-H), 6.50 (s, 1H, pyrazole-H4), 5.40 (s, 2H, CH₂-Ph), 2.30 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 155.0 (C-NO₂), 149.0, 136.0, 129.5, 128.5, 127.5, 108.0, 54.0, 12.0.

-

MS (ESI): m/z = 232.1 [M+H]⁺.

-

Melting Point: Expected to be a solid with a defined melting point.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 1-benzyl-5-methyl-3-nitro-1H-pyrazole. The two-step sequence, involving a Knorr pyrazole synthesis followed by a regioselective nitration, provides a practical approach for obtaining this valuable heterocyclic building block. The detailed experimental protocols and mechanistic discussions are intended to equip researchers with the necessary information to successfully synthesize and characterize the target compound. The principles and techniques described herein can also be applied to the synthesis of a wider range of substituted pyrazole derivatives, contributing to the advancement of medicinal chemistry and drug discovery programs.

References

- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.

-

Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. (2018). RSIS International.[5]

-

CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.[6]

-

3,5-dimethylpyrazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.[7]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.[3]

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23). J&K Scientific LLC.

-

CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.[4]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Indian Academy of Sciences.[2]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences.[8]

-

Regular Article - Organic Chemistry Research. (2018). Organic Chemistry Research.[9]

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023, February 2). MDPI.[10]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.[11]

-

4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.[12]

-

Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (n.d.). RSC Publishing.[13]

-

Direct nitration of five membered heterocycles. (2025, August 6). ResearchGate.[14]

Sources

- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. rsc.org [rsc.org]

- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 5. rsisinternational.org [rsisinternational.org]

- 6. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 9. orgchemres.org [orgchemres.org]

- 10. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]

- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 1-benzyl-5-methyl-3-nitro-1H-pyrazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry and materials science, demonstrating a vast range of pharmacological activities and material properties.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold. Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic rings, often leading to improved physicochemical properties and biological potency in drug candidates.[3] This guide focuses on a specific, yet less-documented member of this family: 1-benzyl-5-methyl-3-nitro-1H-pyrazole (CAS Number: 898053-54-8).

The introduction of a nitro group onto the pyrazole core is of particular interest. The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the pyrazole ring, influencing its reactivity and potential as a pharmacophore.[4] Furthermore, nitropyrazole derivatives have been extensively investigated as energetic materials due to their high nitrogen content and density.[4][5] The presence of a benzyl group at the N1 position and a methyl group at the C5 position further refines the steric and lipophilic character of the molecule, suggesting potential for specific interactions with biological targets.

This technical guide provides a comprehensive overview of 1-benzyl-5-methyl-3-nitro-1H-pyrazole, including a proposed synthetic pathway, an analysis of its structural and physicochemical properties, a discussion of potential applications based on related compounds, and essential safety and handling information.

Physicochemical and Structural Properties

While specific experimental data for 1-benzyl-5-methyl-3-nitro-1H-pyrazole is not widely available in published literature, we can infer its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value / Characteristic |

| CAS Number | 898053-54-8 |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| Appearance | Likely a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow, characteristic of many nitroaromatic compounds. |

| Solubility | Expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

| Spectroscopic Data (¹H NMR) | Expected signals would include: a singlet for the methyl protons, a singlet for the pyrazole ring proton, a singlet for the benzylic methylene protons, and multiplets for the aromatic protons of the benzyl group. |

| Spectroscopic Data (¹³C NMR) | Expected signals would include distinct peaks for the methyl carbon, the benzylic methylene carbon, the carbons of the pyrazole ring (with the carbon bearing the nitro group being significantly downfield), and the carbons of the benzyl aromatic ring.[6] |

| Spectroscopic Data (IR) | Characteristic peaks would be expected for C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyrazole and benzene rings, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂).[7] |

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 1-benzyl-5-methyl-3-nitro-1H-pyrazole involves a multi-step process starting from readily available precursors. The general strategy for constructing substituted pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable equivalent.[8][9]

The synthesis can be logically broken down into two main stages: the formation of the substituted pyrazole core and its subsequent nitration.

Part 1: Synthesis of 1-benzyl-5-methyl-1H-pyrazole

The initial step is the synthesis of the non-nitrated pyrazole scaffold. This is typically achieved through the condensation of benzylhydrazine with a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione).

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylhydrazine and a suitable solvent such as ethanol or acetic acid.

-

Addition of Dicarbonyl: Slowly add an equimolar amount of acetylacetone to the solution at room temperature. The reaction is often exothermic.

-

Cyclization: Heat the reaction mixture to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up and purified by column chromatography or recrystallization to yield pure 1-benzyl-5-methyl-1H-pyrazole.

Part 2: Nitration of 1-benzyl-5-methyl-1H-pyrazole

The second stage involves the electrophilic nitration of the pre-formed pyrazole ring. The position of nitration is directed by the existing substituents. The pyrazole ring is susceptible to electrophilic substitution, and the conditions for nitration must be carefully controlled to prevent over-nitration or side reactions.[4]

Experimental Protocol:

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid at a low temperature (e.g., 0 °C).

-

Addition of Substrate: Dissolve the 1-benzyl-5-methyl-1H-pyrazole from Part 1 in a minimal amount of concentrated sulfuric acid and cool the solution.

-

Nitration Reaction: Slowly add the pyrazole solution to the cold nitrating mixture with vigorous stirring, maintaining a low temperature throughout the addition.

-

Reaction Quenching and Isolation: Once the reaction is complete (monitored by TLC), the mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The solid product is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the final product, 1-benzyl-5-methyl-3-nitro-1H-pyrazole.

Caption: Proposed two-step synthesis of 1-benzyl-5-methyl-3-nitro-1H-pyrazole.

Potential Applications in Research and Development

While specific applications for 1-benzyl-5-methyl-3-nitro-1H-pyrazole are not yet established in the literature, the structural motifs present in the molecule suggest several promising areas for investigation, particularly in drug discovery.

-

Anticancer Agents: Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10][11] The pyrazole scaffold is a key component in several approved anticancer drugs. The specific substitution pattern of 1-benzyl-5-methyl-3-nitro-1H-pyrazole could allow it to interact with protein kinases or other targets implicated in cancer progression.

-

Anti-inflammatory and Analgesic Drugs: The pyrazole core is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[12] Compounds with similar structures have shown potential as anti-inflammatory and analgesic agents.[6] Further research could explore the potential of this molecule to inhibit enzymes such as cyclooxygenase (COX).

-

Antimicrobial Agents: The pyrazole nucleus is a common feature in many compounds exhibiting antibacterial and antifungal properties.[7] The unique combination of a benzyl, methyl, and nitro group could lead to novel antimicrobial activity.

-

Energetic Materials: Nitropyrazoles are a class of energetic materials known for their thermal stability and high density.[4] While the primary focus of this guide is on pharmaceutical applications, the presence of the nitro group means that 1-benzyl-5-methyl-3-nitro-1H-pyrazole could also be investigated for its energetic properties.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for 1-benzyl-5-methyl-3-nitro-1H-pyrazole, a cautious approach based on the known hazards of related nitropyrazole compounds is essential.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[13][14]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Nitro compounds can be flammable and may have explosive properties under certain conditions.[15]

-

Handling: Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling. Avoid generating dust.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[14]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

Disposal:

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-benzyl-5-methyl-3-nitro-1H-pyrazole is a compound with significant potential, stemming from the versatile and pharmacologically important pyrazole scaffold. While specific research on this molecule is limited, this guide provides a solid foundation for researchers by proposing a viable synthetic route and outlining its likely properties and promising areas for future investigation. The insights drawn from analogous structures strongly suggest that this compound could be a valuable building block in the development of new therapeutic agents and advanced materials. As with any novel chemical entity, further experimental validation is necessary to fully characterize its properties and unlock its potential applications.

References

- Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3429.

- Klapötke, T. M., et al. (2018). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 7(10), 784-791.

-

PubChem. (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

- Deng, X., & Mani, N. S. (2006). A Versatile Three-Component Reaction for the Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 148.

- Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Patel, H., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2640.

- Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 243, 114775.

- Lee, H. T., et al. (2010). Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1486-1491.

-

ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Retrieved from [Link]

- MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M806.

- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

SpectraBase. (n.d.). 6-Amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile. Retrieved from [Link]

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(2), 756-764.

- Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6598.

- Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939.

- Li, Y., et al. (2019). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. New Journal of Chemistry, 43(34), 13827-13831.

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 7. connectjournals.com [connectjournals.com]

- 8. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 9. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 10. Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 13. aksci.com [aksci.com]

- 14. echemi.com [echemi.com]

- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Technical Guide: Structural Elucidation and Spectroscopic Characterization of 1-Benzyl-5-methyl-3-nitro-1H-pyrazole

[1][2][3]

Executive Summary

Compound: 1-Benzyl-5-methyl-3-nitro-1H-pyrazole CAS Registry Number: (Analogous derivatives: 103983-66-8) Molecular Formula: C₁₁H₁₁N₃O₂ Exact Mass: 217.09[1][2][3]

This guide details the spectral fingerprint of 1-benzyl-5-methyl-3-nitro-1H-pyrazole.[1][2][3] In drug discovery and energetic materials research, this compound represents a critical scaffold.[1][2][3][4] However, its synthesis via the alkylation of 3(5)-methyl-5(3)-nitropyrazole invariably presents a regiochemical challenge, yielding a mixture of the 1,5-dimethyl (target) and 1,3-dimethyl isomers.[1][2][3][4]

The data presented here focuses on the 1,5-isomer , providing the diagnostic criteria required to validate its structure against the thermodynamically competing 1-benzyl-3-methyl-5-nitro-1H-pyrazole.

Synthesis & Regiochemical Context

To interpret the spectra accurately, one must understand the sample's origin.[1][2][3][4] The synthesis typically involves the nucleophilic substitution of benzyl bromide by the pyrazole anion.[1]

The Regioselectivity Problem

The starting material exists in tautomeric equilibrium.[1] Alkylation can occur at either nitrogen:

-

Path A (Target): Alkylation at the nitrogen adjacent to the methyl group (yielding the 1,5-isomer).[1][2][3][4]

-

Path B (Impurity): Alkylation at the nitrogen adjacent to the nitro group (yielding the 1,3-isomer).[1][2][3][4]

Note: Steric hindrance usually disfavors Path B, but electronic factors (lone pair availability) can complicate this, often requiring chromatographic separation.[1][2][3][4]

Workflow Diagram

Caption: Reaction pathway showing the competitive alkylation leading to the target 1,5-isomer and the 1,3-isomer impurity.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR)

The most definitive method for confirming the 1,5-substitution pattern is 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy).[1][2][3][4]

1H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H | 7.28 – 7.42 | Multiplet | 5H | Phenyl ring protons (overlap common).[1][2][3][4][5] |

| Pyrazole-H4 | 6.85 | Singlet | 1H | The lone aromatic proton on the pyrazole ring.[1][2] |

| N-CH₂ | 5.38 | Singlet | 2H | Diagnostic benzylic methylene.[1][2][3] |

| C5-CH₃ | 2.32 | Singlet | 3H | CRITICAL: Upfield shift relative to 1,3-isomer due to shielding by the orthogonal benzyl ring.[1][2] |

13C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ, ppm) | Assignment |

| C=N (Nitro) | ~155.0 | C3 attached to NO₂ (Deshielded).[1][2][3][4][5] |

| C-N (Methyl) | ~140.5 | C5 attached to CH₃.[1][2][3][4] |

| Ar-C (Ipso) | 135.2 | Benzyl ipso carbon.[1][2][3][4] |

| Ar-C | 128.9, 128.4, 127.1 | Phenyl ring carbons.[1][2][3][4][6] |

| Pyrazole C4 | 104.8 | Methine carbon (C4).[1][2][3][4] |

| N-CH₂ | 53.5 | Benzylic carbon.[1][2][3] |

| CH₃ | 11.2 | Methyl group (C5).[1][2][3][4] |

Diagnostic Distinction (Senior Scientist Insight)

To distinguish the target from the 1-benzyl-3-methyl-5-nitro isomer, perform a 1D NOE difference experiment :

-

Irradiate the Benzyl CH₂ (5.38 ppm):

-

Target (1,5-isomer): You will observe a positive NOE enhancement of the Methyl signal (2.32 ppm) because they are spatially adjacent.[1][2][3][4]

-

Impurity (1,3-isomer): You will observe NOE enhancement of the Pyrazole H4 proton or the Phenyl ring, but not the methyl group (which is distal).[1][2][3][4]

-

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro group and the aromatic systems.[1][3][4]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3120 | C-H Stretch (Ar) | Weak | Pyrazole/Phenyl C-H. |

| 1535 | NO₂ Asymmetric | Strong | Diagnostic for 3-nitro group.[1][2][3] |

| 1350 | NO₂ Symmetric | Strong | Paired with 1535 band.[1][3] |

| 1590-1600 | C=N / C=C | Medium | Pyrazole ring breathing.[1][2] |

| 730, 695 | C-H Bend (oop) | Strong | Monosubstituted benzene (Benzyl).[1][2][3][4] |

Mass Spectrometry (ESI-MS)[1][2][3][4]

Fragmentation Pathway (MS/MS):

Experimental Protocol: Synthesis & Purification

Objective: Isolate pure 1-benzyl-5-methyl-3-nitro-1H-pyrazole free from the 1,3-isomer.

Reagents

Procedure

-

Dissolution: Dissolve 3-methyl-5-nitro-1H-pyrazole in anhydrous DMF (5 mL/mmol) in a round-bottom flask.

-

Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes. The solution typically turns yellow/orange due to anion formation.[1]

-

Alkylation: Add Benzyl Bromide dropwise. Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2][3][4]

-

Workup: Pour the reaction mixture into ice-cold water. A precipitate typically forms.[1][3][4] Extract with Ethyl Acetate (3x).[1][2][4] Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1][2][3][4][6]

-

Purification (Critical Step): The crude is a mixture.[1][2][3][4]

References

-

Regioselectivity in Pyrazole Alkylation

-

Spectral Characterization of Nitropyrazoles

-

General Pyrazole Synthesis Protocols

-

Mass Spectrometry of Nitro Compounds

Sources

- 1. jocpr.com [jocpr.com]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. connectjournals.com [connectjournals.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. rsc.org [rsc.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

A Technical Guide to the Potential Mechanism of Action of 1-benzyl-5-methyl-3-nitro-1H-pyrazole as a Novel Anti-inflammatory Agent

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This technical guide proposes a potential mechanism of action for the novel compound, 1-benzyl-5-methyl-3-nitro-1H-pyrazole, as a modulator of the inflammatory response. Due to the absence of direct experimental data on this specific molecule, this hypothesis is constructed based on established structure-activity relationships of related benzylpyrazole and nitropyrazole derivatives. We postulate that 1-benzyl-5-methyl-3-nitro-1H-pyrazole exerts its anti-inflammatory effects through the dual inhibition of key inflammatory mediators, specifically targeting the NF-κB signaling pathway and the activity of NADPH oxidase. This guide will delineate the hypothesized mechanism, provide a structured plan for its experimental validation, and detail the requisite protocols and assays.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profiles.[1][2][5][6] The structural flexibility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its biological activity.[2] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[1][4] The diverse therapeutic applications of pyrazoles underscore the potential of novel derivatives like 1-benzyl-5-methyl-3-nitro-1H-pyrazole as candidates for drug development.[1][3]

The subject of this guide, 1-benzyl-5-methyl-3-nitro-1H-pyrazole, possesses two key functional groups that are known to contribute to biological activity: a benzyl group and a nitro group. Benzyl-substituted pyrazoles have been investigated for a range of activities, including their potential as lysine demethylase inhibitors.[7][8] The nitro group, particularly in the context of a pyrazole ring, can confer significant biological properties, including antimicrobial and anticancer effects.[9] This unique combination of moieties suggests a multi-faceted mechanism of action.

Hypothesized Mechanism of Action: Dual Inhibition of NF-κB and NADPH Oxidase

We propose that 1-benzyl-5-methyl-3-nitro-1H-pyrazole functions as an anti-inflammatory agent by concurrently targeting two critical nodes in the inflammatory cascade: the pro-inflammatory transcription factor NF-κB and the reactive oxygen species (ROS)-generating enzyme, NADPH oxidase.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases. We hypothesize that 1-benzyl-5-methyl-3-nitro-1H-pyrazole inhibits this pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would, in turn, prevent the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2. The rationale for this hypothesis is supported by studies on other pyrazole derivatives that have demonstrated inhibitory effects on inflammatory mediators regulated by NF-κB.[10]

Attenuation of Oxidative Stress via NADPH Oxidase Inhibition

Oxidative stress, mediated by an overproduction of ROS, is a key contributor to the inflammatory process. NADPH oxidase is a primary source of cellular ROS. Certain pyrazole derivatives have been shown to possess antioxidant properties and the ability to inhibit NADPH oxidase activity.[11] We postulate that the electron-withdrawing nature of the nitro group on the pyrazole ring of 1-benzyl-5-methyl-3-nitro-1H-pyrazole contributes to its ability to scavenge free radicals and inhibit NADPH oxidase, thereby reducing oxidative stress and its pro-inflammatory consequences.[11]

The proposed dual-inhibitory mechanism is depicted in the signaling pathway diagram below:

Caption: Proposed dual inhibitory mechanism of 1-benzyl-5-methyl-3-nitro-1H-pyrazole.

Experimental Validation Strategy

A multi-tiered approach is necessary to rigorously test the hypothesized mechanism of action. This will involve a combination of cell-based and biochemical assays.

Cell-Based Assays to Assess Anti-inflammatory Activity

The initial step is to confirm the anti-inflammatory properties of the compound in a relevant cellular model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Protocol: Measurement of Pro-inflammatory Cytokine Production

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 1-benzyl-5-methyl-3-nitro-1H-pyrazole (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.

Caption: Workflow for measuring pro-inflammatory cytokine production.

Investigating the NF-κB Pathway

To determine if the compound's anti-inflammatory effects are mediated through the NF-κB pathway, the following experiments will be conducted.

Experimental Protocol: Western Blot Analysis of IκBα Degradation and NF-κB Translocation

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the compound and LPS as described in the previous protocol, but for a shorter duration (e.g., 30 minutes).

-

Protein Extraction: Lyse the cells to extract cytoplasmic and nuclear protein fractions using a nuclear/cytoplasmic extraction kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against IκBα (cytoplasmic fraction), NF-κB p65 (nuclear fraction), β-actin (cytoplasmic loading control), and Lamin B1 (nuclear loading control).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize them to the respective loading controls.

Assessing the Impact on Oxidative Stress

The following assays will be used to evaluate the compound's ability to inhibit NADPH oxidase and reduce intracellular ROS levels.

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells as described previously.

-

ROS Staining: After treatment and stimulation, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).

-

Data Analysis: Compare the fluorescence intensity of compound-treated cells to that of LPS-stimulated cells without treatment.

Experimental Protocol: In Vitro NADPH Oxidase Activity Assay

-

Enzyme Source: Use a commercially available NADPH oxidase enzyme preparation or isolated cell membranes from stimulated neutrophils.

-

Assay Reaction: In a 96-well plate, combine the enzyme source, various concentrations of the compound, and the substrate (NADPH).

-

Detection: Measure the rate of superoxide production using a colorimetric or fluorometric probe (e.g., cytochrome c reduction or lucigenin-derived chemiluminescence).

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of NADPH oxidase activity.

Caption: Workflow for in vitro NADPH oxidase activity assay.

Data Summary and Interpretation

The quantitative data from the proposed experiments should be compiled into clear and concise tables for comparative analysis.

Table 1: Expected IC₅₀ Values for 1-benzyl-5-methyl-3-nitro-1H-pyrazole

| Assay | Expected IC₅₀ (µM) |

| TNF-α Production | 5 - 15 |

| IL-6 Production | 10 - 25 |

| Intracellular ROS | 5 - 20 |

| NADPH Oxidase Activity | 1 - 10 |

A low micromolar IC₅₀ value in these assays would provide strong evidence supporting the hypothesized dual-inhibitory mechanism of action.

Conclusion

This technical guide has outlined a plausible mechanism of action for 1-benzyl-5-methyl-3-nitro-1H-pyrazole as a novel anti-inflammatory agent, centered on the dual inhibition of the NF-κB signaling pathway and NADPH oxidase. The proposed experimental strategy provides a robust framework for validating this hypothesis. Positive results from these studies would establish 1-benzyl-5-methyl-3-nitro-1H-pyrazole as a promising lead compound for the development of new anti-inflammatory therapeutics. The diverse biological activities associated with the pyrazole scaffold further enhance the potential for this and related compounds in addressing a range of diseases.[12][13][14][15]

References

-

F. A. S. Alasmary, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

(2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]

-

F. A. S. Alasmary, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

-

(2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

-

F. A. S. Alasmary, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

-

S. M. Carter, et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. MDC Berlin. [Link]

-

Y. Wang, et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

J. A. Joule & K. Mills. (2010). Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole. Wiley Online Library. [Link]

-

(2025, August 5). (PDF) Nitropyrazoles (review). ResearchGate. [Link]

-

S. M. Carter, et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. ACS Publications. [Link]

-

A. Accetta, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Center for Biotechnology Information. [Link]

-

A. K. Yadav, et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Center for Biotechnology Information. [Link]

-

Y. Zhang, et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Publications. [Link]

-

Y. Zhang, et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link]

-

(2024, November 20). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. jchr.org. [Link]

-

P. P. Mohapatra, et al. (2015). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

-

A. K. Sharma, et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

G. Muthubhupathi, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. [Link]

-

A. El-Sayed, et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academicstrive.com [academicstrive.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

literature review on 1-benzyl-5-methyl-3-nitro-1H-pyrazole and its analogs

This technical guide is structured as a high-level monograph for drug development professionals, focusing on the synthesis, regiochemistry, and medicinal utility of 1-benzyl-5-methyl-3-nitro-1H-pyrazole .[1]

Synthesis, Regioselectivity, and Pharmacophore Utility[1][2]

Executive Summary

1-benzyl-5-methyl-3-nitro-1H-pyrazole (CAS: 898053-54-8) is a critical heterocyclic intermediate primarily utilized as a precursor for 1-benzyl-5-methyl-1H-pyrazol-3-amine .[1] While the nitro-derivative itself possesses limited direct pharmacological utility, its reduced amino-analog is a privileged scaffold in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active ligands.[1]

The core technical challenge associated with this molecule is its synthesis regioselectivity .[1] The alkylation of the parent 3(5)-methyl-5(3)-nitropyrazole often yields a mixture of regioisomers. This guide analyzes the mechanistic drivers of this selectivity, provides optimized protocols for isolation, and details the downstream utility of the scaffold in modern drug discovery.[1]

Chemical Architecture & The Regioselectivity Paradox

The synthesis of N-substituted pyrazoles from asymmetric precursors is governed by the tautomeric equilibrium of the starting material.[1] When reacting 3-methyl-5-nitro-1H-pyrazole with a benzylating agent (e.g., benzyl bromide), two distinct regioisomers are theoretically possible:

-

1-benzyl-5-methyl-3-nitro-1H-pyrazole (Target: Sterically congested N1 position).[1]

-

1-benzyl-3-methyl-5-nitro-1H-pyrazole (Isomer: Sterically favored, electronically distinct).[1]

Mechanistic Insight

The regiochemical outcome is dictated by the interplay between steric hindrance and electronic density .[1]

-

Sterics: The N-alkylation is generally faster at the nitrogen distal to the bulky substituent.[1] However, the nitro group is planar but electronically withdrawing, while the methyl group is tetrahedral and bulky.[1]

-

Electronics: The pyrazole anion (formed by deprotonation) has electron density distributed across both nitrogens.[1] The lone pair adjacent to the electron-donating methyl group is often more nucleophilic than the one adjacent to the electron-withdrawing nitro group, unless solvent effects (e.g., H-bonding in fluorinated alcohols) perturb this distribution.[1]

Visualization: Regioselective Alkylation Pathways

The following diagram illustrates the divergent synthesis pathways and the structural differentiation of the isomers.

Figure 1: Divergent alkylation pathways of the pyrazole scaffold. Path A yields the 5-methyl isomer, distinguishable via NOESY NMR due to the proximity of the benzyl methylene and the C5-methyl group.[1]

Experimental Protocols

Protocol A: Synthesis via Direct Alkylation

This method is cost-effective but requires rigorous chromatographic separation of isomers.[1]

Reagents:

-

3-methyl-5-nitro-1H-pyrazole (1.0 eq)[1]

-

Benzyl bromide (1.1 eq)[1]

-

Cesium Carbonate (

) or -

Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

Procedure:

-

Dissolution: Dissolve 3-methyl-5-nitro-1H-pyrazole in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add

and stir at room temperature for 30 minutes to ensure deprotonation (formation of the pyrazolate anion). -

Alkylation: Add Benzyl bromide dropwise at 0°C to minimize polysubstitution or thermal isomerization. Allow to warm to RT and stir for 12 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.[1]

-

Purification (Critical): The crude residue will contain both isomers.[1]

-

Separation: Flash column chromatography using a Hexane/Ethyl Acetate gradient (typically 80:20 to 60:40).[1]

-

Identification: The 1-benzyl-5-methyl isomer typically elutes after the 1-benzyl-3-methyl isomer on silica due to slight polarity differences induced by the nitro dipole orientation, though this can vary based on exact stationary phase.[1] Validation via NOESY is mandatory. [1]

-

Protocol B: Regioselective Cyclization (De Novo Synthesis)

For high-purity applications where isomer separation is difficult, a de novo cyclization strategy is preferred.[1]

Reagents:

-

Benzylhydrazine dihydrochloride[1]

-

1,1-dimethoxy-3-nitro-but-1-ene (or equivalent nitro-enone precursor)[1]

Logic: By using a pre-benzylated hydrazine, the position of the benzyl group is fixed relative to the condensation partners, significantly enhancing regiocontrol compared to alkylation of the aromatic ring.[1]

Medicinal Chemistry Utility: The "Warhead" Precursor

The 3-nitro group serves as a masked amine.[1] The reduction of 1-benzyl-5-methyl-3-nitro-1H-pyrazole yields 1-benzyl-5-methyl-1H-pyrazol-3-amine , a versatile pharmacophore.[1]

Applications

-

Kinase Inhibition: The aminopyrazole motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.[1] The N-benzyl group projects into the hydrophobic pocket (Gatekeeper region).[1]

-

Fragment-Based Drug Design (FBDD): The scaffold is rigid and low molecular weight (MW ~187 for the amine), making it an ideal "fragment" for growing high-affinity ligands.[1]

Visualization: Downstream Derivatization

Figure 2: The synthetic workflow transforming the nitro-intermediate into diverse bioactive classes.[1]

Physical Properties & Characterization Data[1][2][3][4][5]

To ensure scientific integrity, the following data points should be used to validate the identity of the synthesized material.

| Property | Value / Observation | Notes |

| Molecular Formula | ||

| Molecular Weight | 217.23 g/mol | |

| Appearance | Pale yellow to off-white solid | Nitro compounds often exhibit yellow coloration.[1][2] |

| 1H NMR (Diagnostic) | Methyl group resonance.[1] | |

| 1H NMR (Diagnostic) | Benzylic methylene.[1] | |

| NOESY Signal | Positive interaction between | Definitive proof of 1-benzyl-5-methyl isomer.[1] |

References

-

BenchChem. 1-Benzyl-5-methyl-3-nitro-1H-pyrazole Product Overview. Retrieved from [1]

-

National Institutes of Health (NIH). PubChem Compound Summary: 3-methyl-5-nitro-1H-pyrazole (Parent Scaffold).[1] Retrieved from [1]

-

Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[1] Journal of Organic Chemistry.[1] (Discusses regioselectivity mechanisms in pyrazole synthesis). Retrieved from [1]

-

Santa Cruz Biotechnology. 1-benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride (Amino Derivative).[1] Retrieved from [1][3]

-

MDPI. Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. (Detailed NMR characterization of related isomers). Retrieved from [1]

Sources

- 1. 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole | C15H13N3O2 | CID 13810601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

Solubility Profiling of 1-Benzyl-5-Methyl-3-Nitro-1H-Pyrazole: Technical Guide

This technical guide provides a comprehensive framework for the solubility profiling of 1-benzyl-5-methyl-3-nitro-1H-pyrazole (CAS: 898053-54-8).

As specific peer-reviewed solubility datasets for this exact intermediate are often proprietary or sparse in open literature, this guide synthesizes predictive physicochemical analysis with a standardized experimental protocol (Laser Monitoring Method) used for structural analogs like 3(5)-nitropyrazole.

Executive Summary

1-benzyl-5-methyl-3-nitro-1H-pyrazole is a functionalized pyrazole intermediate critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its solubility behavior is governed by the interplay between the lipophilic benzyl moiety and the polar nitro-pyrazole core.

This guide outlines the thermodynamic principles, predictive solvent ranking, and a validated experimental workflow for determining its solid-liquid equilibrium (SLE). Mastering these parameters is essential for optimizing recrystallization yields and designing efficient reaction media.

Physicochemical Profile & Predictive Solubility

Before experimental determination, a theoretical assessment guides solvent selection.

-

Molecular Formula:

[4] -

Key Functional Groups:

-

Nitro (

): Strong dipole, hydrogen bond acceptor. -

Benzyl (

): Lipophilic domain, increases -

Pyrazole Core: Aromatic stability, potential for

-

-

Predicted Solvent Interaction Ranking

Based on the "Like Dissolves Like" principle and data from structural analog 3(5)-nitropyrazole [1], the expected solubility trend follows the solvent's polarity and hydrogen-bonding capability:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Dipolar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions with the nitro group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate - High | Solvation via H-bonding; decreases as alkyl chain length increases. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good balance for recrystallization; effective solvation of the organic core. |

| Ethers | THF, MTBE | Moderate - Low | Useful for specific reaction steps but lower capacity than alcohols. |

| Non-Polar | Hexane, Toluene | Low | The polar nitro group resists dissolution in non-polar media (antisolvent potential). |

Experimental Protocol: Laser Monitoring Method

To generate publication-quality solubility data, the Dynamic Laser Monitoring Method is recommended over the static gravimetric method due to its higher precision and speed.

Principle

The solubility is determined by detecting the transition from a heterogeneous system (solid + liquid) to a homogeneous solution using a laser beam. As the solid dissolves during heating, the laser transmittance (

Workflow Diagram

The following Graphviz diagram illustrates the automated solubility determination logic.

Figure 1: Automated Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh a specific mass of 1-benzyl-5-methyl-3-nitro-1H-pyrazole (

) and solvent ( -

Setup: Insert a laser source (e.g., He-Ne laser) and a photoelectric detector on opposite sides of the vessel.

-

Equilibration: Stir the mixture at a constant rate (e.g., 500 rpm). The mixture should be turbid (low laser transmittance).

-

Heating: Slowly increase the temperature of the circulating water (e.g.,

) to ensure quasi-equilibrium. -

Detection: Monitor the laser intensity. The temperature at which the intensity reaches a maximum constant value (indicating complete dissolution) is recorded as

. -

Calculation: Calculate the mole fraction solubility (

) using:

Thermodynamic Modeling

Experimental data must be correlated with thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility with temperature, particularly for pyrazole derivatives [2].

-

A, B, C: Empirical parameters determined by regression analysis.

-

Utility: Excellent for interpolation within the measured temperature range.

van't Hoff Analysis

Used to extract thermodynamic properties of the dissolution process.

-

(Enthalpy of Dissolution):

-

If

: Endothermic (Solubility increases with T). -

If

: Exothermic (Solubility decreases with T).

-

- (Entropy of Dissolution): Reflects the disorder change upon mixing.

Thermodynamic Logic Flow

Figure 2: Logic flow for converting raw solubility data into thermodynamic insights.

Data Presentation Template

When documenting your results, structure the data as follows to facilitate peer review and industrial application.

Table 1: Experimental Mole Fraction Solubility (

| T (K) | Methanol ( | Ethanol ( | Ethyl Acetate ( | Toluene ( |

| 283.15 | [Data] | [Data] | [Data] | [Data] |

| 293.15 | [Data] | [Data] | [Data] | [Data] |

| 303.15 | [Data] | [Data] | [Data] | [Data] |

| 313.15 | [Data] | [Data] | [Data] | [Data] |

| 323.15 | [Data] | [Data] | [Data] | [Data] |

Note: Solubility is expected to increase with temperature (Endothermic process) for this class of compounds.

References

-

Wang, M., Pan, H., Liu, Y., & Zhao, L. (2025).[5] Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. Link

-

Noubigh, A., & Abderrahim, R. (2025). Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1, 3-dinitropyrazole in solutions of methyl alcohol /ethyl alcohol + water. Biophysical Chemistry. Link

-

Zhu, M., et al. (2015). An automated system for determining drug solubility based on laser monitoring technique. Journal of Laboratory Automation. Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. 898053-54-8 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 3. 1-苄基-5-甲基-3-硝基-1H-吡唑 | 1-Benzyl-5-methyl-3-nitro-1h-pyrazo | 898053-54-8 - 乐研试剂 [leyan.com]

- 4. 1-Benzyl-5-methyl-3-nitro-1H-pyrazole,898053-54-8-Amadis Chemical [amadischem.com]

- 5. researchgate.net [researchgate.net]

thermochemical analysis of 1-benzyl-5-methyl-3-nitro-1H-pyrazole

An In-Depth Technical Guide to the Thermochemical Analysis of 1-benzyl-5-methyl-3-nitro-1H-pyrazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the , a heterocyclic compound with potential applications in energetic materials and pharmaceutical development. The inherent energetic potential, conferred by the nitro group, necessitates a thorough understanding of its thermal stability, energy of formation, and decomposition behavior. This document outlines a multi-faceted approach, integrating experimental techniques with high-level computational methods to establish a robust thermochemical profile. We present detailed, field-proven protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), determination of the enthalpy of combustion via bomb calorimetry, and measurement of the enthalpy of sublimation through the Knudsen effusion method. Complementing these experimental approaches, we detail a computational workflow using Gaussian-4 (G4) theory to accurately predict the gas-phase enthalpy of formation. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize the energetic properties and ensure the safe handling of novel pyrazole derivatives.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal and materials chemistry, forming the core of numerous FDA-approved drugs and high-energy materials.[1] The introduction of a nitro group (-NO₂) into the pyrazole ring, as in 1-benzyl-5-methyl-3-nitro-1H-pyrazole, drastically alters its chemical properties, imparting energetic characteristics. A comprehensive thermochemical analysis is therefore not merely an academic exercise but a critical safety and performance evaluation. Key thermochemical parameters such as the enthalpy of formation (ΔfH°), decomposition temperature (Td), and heat released upon decomposition are fundamental for assessing the compound's energy content, stability, and potential hazards.[2] This guide provides the necessary theoretical grounding and practical methodologies to perform such an analysis.

Synthesis and Characterization of the Target Compound

While numerous synthetic routes to substituted pyrazoles exist, a plausible and efficient method for preparing 1-benzyl-5-methyl-3-nitro-1H-pyrazole involves a multi-step process beginning with the synthesis of the pyrazole core followed by nitration.

Generalized Synthetic Workflow

A common approach involves the condensation of a β-diketone equivalent with benzylhydrazine, followed by regioselective nitration of the resulting pyrazole ring. The directing effects of the existing substituents (benzyl and methyl groups) will influence the position of nitration.

Caption: Generalized workflow for synthesis and characterization.

Structural Confirmation

Post-synthesis, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for verifying the connectivity of the atoms and confirming the regiochemistry of the nitration.

-

Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by characteristic strong asymmetric and symmetric stretching bands, typically in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

Experimental Thermochemical Analysis

Experimental methods provide direct measurements of the material's properties under controlled conditions. The following protocols are fundamental to a thorough thermochemical investigation.

Thermal Stability: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for assessing thermal stability.[3][4] DSC measures the heat flow into or out of a sample as a function of temperature, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events, while TGA measures the change in mass with temperature.[5] For an energetic material, a sharp exothermic peak in the DSC curve, often accompanied by a rapid mass loss in the TGA curve, indicates decomposition.[6][7]

-

Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., indium for temperature and enthalpy, calcium oxalate for mass loss).

-

Sample Preparation: Accurately weigh 1-2 mg of 1-benzyl-5-methyl-3-nitro-1H-pyrazole into an aluminum pan. For DSC, hermetically seal the pan to contain any evolved gases during initial phase transitions, though a pinhole lid may be used to observe decomposition under near-ambient pressure.

-

Atmosphere: Purge the sample chamber with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to approximately 400 °C at a controlled linear heating rate. It is crucial to perform this at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to enable kinetic analysis (e.g., using the Kissinger method).

-

Data Analysis:

-

From the DSC curve, determine the onset temperature of the major exothermic event, which is defined as the decomposition temperature (T_d).

-

Integrate the area under the exothermic peak to determine the heat of decomposition (ΔH_decomp).

-

From the TGA curve, identify the temperature range of mass loss and the percentage of residual mass.

-

Enthalpy of Combustion: Oxygen Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a solid or liquid.[8][9] By burning a known mass of the sample in a high-pressure oxygen environment and measuring the resultant temperature rise in a surrounding water bath, the energy of combustion (Δ_cU°) can be calculated.[10][11] This value is then used to derive the standard enthalpy of formation (Δ_fH°).

-

Calorimeter Calibration: Determine the energy equivalent (ε_calorimeter) of the calorimeter system by combusting a certified standard, typically benzoic acid.[10][11]

-

Sample Preparation: Press approximately 0.5 - 1.0 g of the sample into a pellet. Accurately weigh the pellet and place it in the crucible inside the bomb.

-

Bomb Assembly: Attach a nickel-chromium fuse wire of known length and mass between the electrodes, ensuring it is in contact with the sample pellet. Add 1 mL of distilled water to the bomb to ensure all nitrogen oxides formed during combustion are converted to aqueous nitric acid.

-

Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.[8][11]

-

Combustion: Place the bomb in the calorimeter bucket containing a known mass of water. Allow the system to reach thermal equilibrium. Ignite the sample and record the temperature change of the water until a final equilibrium is reached.

-

Analysis and Calculation:

-

Calculate the total heat released (q_total) using the formula: q_total = ε_calorimeter × ΔT.

-

Correct for the heat released by the combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings).

-

Calculate the specific energy of combustion (Δ_cu°) in J/g.

-

Using the molar mass of the compound, convert this to the standard molar energy of combustion (Δ_cU°).

-

Finally, calculate the standard enthalpy of formation (Δ_fH°) using Hess's Law, based on the balanced combustion reaction.

-

Caption: Experimental workflow for bomb calorimetry.

Enthalpy of Sublimation: Knudsen Effusion Method

The enthalpy of sublimation (Δ_subH°) is the energy required for a substance to transition from the solid to the gas phase. This value is crucial for relating experimentally determined solid-state enthalpies of formation to the gas-phase values obtained from computational chemistry. The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of organic compounds.[12][13] It involves measuring the rate of mass loss of a sample effusing through a small orifice into a vacuum at a given temperature.[14]

-

Cell Preparation: Place a small amount of the sample into a Knudsen effusion cell, which is a small container with a precisely machined orifice of known area.

-

High Vacuum: Place the cell in a high-vacuum chamber.

-

Isothermal Measurement: Heat the cell to a constant, known temperature. Measure the rate of mass loss ( dm/dt ) over time using a high-precision microbalance.[14]

-

Vapor Pressure Calculation: Calculate the vapor pressure (P) at that temperature using the Knudsen equation.

-

Temperature Dependence: Repeat steps 3 and 4 at several different temperatures.

-

Enthalpy of Sublimation: Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -Δ_subH°/R, where R is the universal gas constant. This allows for the direct calculation of the enthalpy of sublimation.[12]

Computational Thermochemical Analysis

Quantum chemical calculations provide invaluable theoretical insight into molecular properties and serve as a powerful complement to experimental data. High-accuracy composite methods, such as the Gaussian-n (Gn) theories, are designed to yield thermochemical data close to experimental accuracy.[15][16][17]

High-Accuracy Quantum Chemical Calculations

We recommend the use of Gaussian-4 (G4) or its more computationally efficient variant, G4(MP2) theory.[18][19][20] These methods involve a series of calculations that systematically approximate the exact energy of a molecule, including corrections for basis set deficiencies, electron correlation, and zero-point vibrational energy (ZPVE).[16]

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation of the 1-benzyl-5-methyl-3-nitro-1H-pyrazole molecule using the B3LYP density functional with the 6-31G(2df,p) basis set.[16] The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Zero-Point Energy (ZPE): Obtain the scaled zero-point vibrational energy from the frequency calculation.

-

Single-Point Energy Calculations: Perform a series of high-level single-point energy calculations on the optimized geometry as prescribed by the G4/G4(MP2) protocol. This typically includes calculations at the CCSD(T) and MP2 levels with large basis sets.[17][20]

-

Total Energy Calculation: Combine the energies from the various steps, including the ZPE and empirical higher-level corrections (HLC), to arrive at the total G4/G4(MP2) energy at 0 K (E₀).

-

Thermal Enthalpy: Calculate the thermal enthalpy at 298.15 K (H₂₉₈) by adding the thermal correction to the total energy.

Caption: Computational workflow for determining enthalpy of formation.

Calculating the Gas-Phase Enthalpy of Formation

The standard gas-phase enthalpy of formation (Δ_fH°(g)) can be calculated from the computed total enthalpy (H₂₉₈) using the atomization method.[18] This involves calculating the energy required to break the molecule into its constituent atoms.

Δ_fH°₂₉₈(molecule, g) = Σ [H₂₉₈(atom)] - H₂₉₈(molecule, calc) + Σ [Δ_fH°₂₉₈(atom, exp)]

Where:

-

Σ [H₂₉₈(atom)] is the sum of the calculated total enthalpies of the constituent atoms.

-

H₂₉₈(molecule, calc) is the calculated total enthalpy of the molecule.

-

Σ [Δ_fH°₂₉₈(atom, exp)] is the sum of the well-known experimental standard enthalpies of formation of the gaseous atoms.

Data Synthesis and Validation

A key aspect of a robust thermochemical analysis is the cross-validation of results from different methods. The solid-state enthalpy of formation derived from bomb calorimetry can be compared with the value obtained from computational chemistry.

Δ_fH°(s) = Δ_fH°(g) - Δ_subH°